molecular formula C20H41NO2 B043700 N,N-dimethylsphingosine CAS No. 119567-63-4

N,N-dimethylsphingosine

Cat. No. B043700
CAS RN: 119567-63-4
M. Wt: 327.5 g/mol
InChI Key: YRXOQXUDKDCXME-YIVRLKKSSA-N
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Description

N,N-dimethylsphingosine (DMS) is a naturally occurring sphingolipid that is found in all eukaryotic organisms. DMS is a structural component of cell membranes, and is involved in various biochemical and physiological processes, such as cell signaling, differentiation, apoptosis, and autophagy. In addition, DMS has been widely studied for its potential therapeutic applications in various diseases and conditions.

Scientific Research Applications

  • Tritium Introduction : It can be used for introducing tritium into the 1-position of sphingosine, a technique useful in certain biochemical analyses (Toyokuni, Nisar, Dean, & Hakomori, 1991).

  • Inhibitor of Sphingosine Kinase : N,N-dimethylsphingosine serves as a competitive inhibitor of sphingosine kinase. This property makes it a valuable tool for exploring the role of sphingosine 1-phosphate (SPP) in cellular processes (Edsall, Van Brocklyn, Cuvillier, Kleuser, & Spiegel, 1998).

  • Neointimal Hyperplasia Inhibition : It is effective in inhibiting neointimal hyperplasia, a process involved in vascular smooth muscle cell proliferation following vascular injury (McDonald, Pyne, Pyne, Grant, Wainwright, & Wadsworth, 2010).

  • Modulation of Apoptosis : The compound may act as an endogenous modulator in inducing apoptotic DNA fragmentation during specific cellular differentiation processes (Ohta, Sweeney, Masamune, Yatomi, Hakomori, & Igarashi, 1995).

  • Cardioprotective Effects : At low doses, this compound demonstrates cardioprotective properties and can activate sphingosine kinase in the cytosol through a PKCepsilon dependent mechanism (Jin & Karliner, 2006).

  • Cytotoxicity in Leukemia Cells : It induces cytochrome c release and apoptosis through reactive oxygen species (ROS) generation in human leukemia cells (Kim, Choi, Han, Yun, & Hong, 2009).

  • Enhancing Epidermal Growth Factor Receptor Autophosphorylation : This compound enhances epidermal growth factor receptor autophosphorylation in specific carcinoma cells, demonstrating its potential in cancer research (Igarashi, Kitamura, Toyokuni, Dean, Fenderson, Ogawass, & Hakomori, 1990).

  • Intracellular Effects on Calcium Signaling : It is used for investigating the intracellular effects of sphingosine 1-phosphate, particularly in Ca(2+) signaling (Young, Channing, & Nahorski, 2000).

  • Potential in Myocardial Ischemia-Reperfusion Injury : this compound may protect against myocardial ischemia-reperfusion injury by recruiting regulatory T cells through the PI3K/Akt pathway (Fang, Hu, Ke, Yan, Liao, Yuan, Wu, Jiang, & Chen, 2016).

  • Role in Neuropathic Pain : It is implicated in neuropathic pain, indicating unexplored biochemical pathways in this condition (Patti, Yanes, Shriver, Courade, Tautenhahn, Manchester, & Siuzdak, 2012).

  • Renoprotection in Ischemia/Reperfusion Injury : Its pre-treatment offers renoprotection in ischemia/reperfusion injury, suggesting potential therapeutic applications (Chan, 2012).

Mechanism of Action

Target of Action

N,N-Dimethylsphingosine (DMS) is recognized as an inhibitor of sphingosine kinase (SphK) . SphK is a key enzyme responsible for the formation of sphingosine-1-phosphate (S1P), a signaling molecule implicated in cell survival, cytoskeletal rearrangement, and prevention of apoptosis .

Mode of Action

DMS interacts with its primary target, SphK, inhibiting its activity . This inhibition prevents the formation of S1P, thereby modulating cellular levels of sphingosine 1-phosphate and ceramide . DMS has a biphasic effect on cardioprotection. Higher concentrations (10 μM) are inhibitory, whereas a low concentration (0.3 μM and 1 μM) of DMS protects murine hearts against ischemia/reperfusion injury .

Biochemical Pathways

The inhibition of SphK by DMS affects the sphingolipid signaling pathway. This pathway plays a physiological role in cell growth, apoptosis, and differentiation . DMS activates SphK in the cytosol via a PKCε dependent mechanism . The PKCε–SphK–S1P–Akt pathway is involved in the cardiac protection induced by DMS .

Pharmacokinetics

It is known that dms is an endogenous metabolite of sphingosine produced in various tissues and tumor cell lines , suggesting that it is naturally present and metabolized within the body.

Result of Action

The inhibition of SphK by DMS leads to a decrease in the formation of S1P, which can have various effects depending on the context. For instance, in the context of cardioprotection, DMS has been shown to protect against ischemia/reperfusion injury . In the context of neuropathic pain, DMS induces mechanical hypersensitivity when injected into rats .

Action Environment

The action of DMS can be influenced by various environmental factors. For instance, the concentration of DMS can significantly impact its effects, with higher concentrations being inhibitory and lower concentrations being protective against ischemia/reperfusion injury . Furthermore, the presence of certain proteins, such as PKCε, can influence the action of DMS .

Safety and Hazards

Ensure adequate ventilation when handling N,N-Dimethylsphingosine. Use safety goggles with side-shields, protective gloves, and impervious clothing. If necessary, use a suitable respirator .

properties

IUPAC Name

(E,2S,3R)-2-(dimethylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-YIVRLKKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N,N-Dimethylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

119567-63-4, 122314-67-4
Record name Dimethylsphingosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119567-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylsphingenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013645
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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